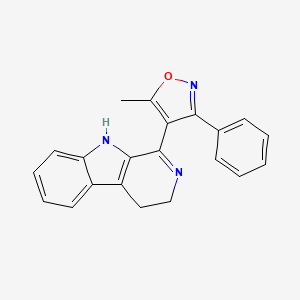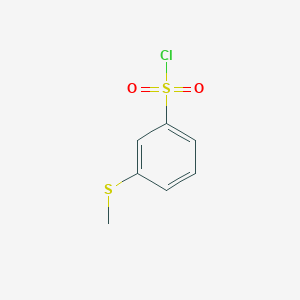
4-(3,4-Dihydrobeta-carbolinyl)-5-methyl-3-phenylisoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Dihydrobeta-carbolinyl)-5-methyl-3-phenylisoxazole is a complex organic compound that belongs to the class of β-carbolines. These compounds are known for their diverse biological activities and are found in various natural sources, including plants and animals. The structure of this compound includes a β-carboline moiety fused with an isoxazole ring, making it a unique and interesting molecule for scientific research.
準備方法
The synthesis of 4-(3,4-Dihydrobeta-carbolinyl)-5-methyl-3-phenylisoxazole can be achieved through several synthetic routes. One common method involves the thermolysis of substituted 4-aryl-3-azidopyridines, which leads to the formation of β-carboline derivatives . Another approach is the microwave-assisted one-pot protocol, which uses tryptamine and indole-3-carboxylic acid as starting materials . These methods typically require specific reaction conditions, such as the presence of catalysts and controlled temperatures, to ensure the successful formation of the desired compound.
化学反応の分析
4-(3,4-Dihydrobeta-carbolinyl)-5-methyl-3-phenylisoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of hydroxylated derivatives, while reduction reactions can produce reduced β-carboline derivatives .
科学的研究の応用
4-(3,4-Dihydrobeta-carbolinyl)-5-methyl-3-phenylisoxazole has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, this compound has shown potential as an antitumor and antimicrobial agent . Its ability to interact with DNA and other biological targets makes it a valuable tool for studying cellular processes and developing new therapeutic agents . Additionally, its fluorescent properties are utilized in the study of drug delivery systems and the interaction of molecules with biological targets .
作用機序
The mechanism of action of 4-(3,4-Dihydrobeta-carbolinyl)-5-methyl-3-phenylisoxazole involves its interaction with various molecular targets and pathways. This compound can intercalate into DNA, disrupting its structure and function . It also acts as an inhibitor of specific enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation . The photosensitizing properties of this compound allow it to generate reactive oxygen species upon exposure to light, leading to oxidative damage to cellular components .
類似化合物との比較
4-(3,4-Dihydrobeta-carbolinyl)-5-methyl-3-phenylisoxazole can be compared to other β-carboline derivatives, such as harmaline, harmalol, and harmine . These compounds share a similar β-carboline core structure but differ in their substituents and biological activities. For example, harmaline and harmalol are known for their photosensitizing properties and ability to induce DNA damage . In contrast, harmine exhibits strong inhibitory activity against specific enzymes and has potential therapeutic applications in neurodegenerative diseases . The unique combination of the β-carboline and isoxazole moieties in this compound distinguishes it from these related compounds and contributes to its diverse biological activities.
特性
IUPAC Name |
4-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)-5-methyl-3-phenyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-13-18(19(24-25-13)14-7-3-2-4-8-14)21-20-16(11-12-22-21)15-9-5-6-10-17(15)23-20/h2-10,23H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPBQCFNCLNKEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=NCCC4=C3NC5=CC=CC=C45 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2959876.png)
![5-Fluoro-2-[(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B2959878.png)
![2,5-dimethyl-N-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}furan-3-carboxamide](/img/structure/B2959880.png)

![2-(4-fluorophenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2959883.png)
![N-[2-(2-Methylphenoxy)propyl]prop-2-enamide](/img/structure/B2959884.png)
![N-(3-(furan-3-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2959888.png)
![5-Nitro-2-[(4-phenoxyphenyl)amino]benzonitrile](/img/structure/B2959891.png)

![1-(4-bromobenzenesulfonyl)-2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2959894.png)


![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/new.no-structure.jpg)
